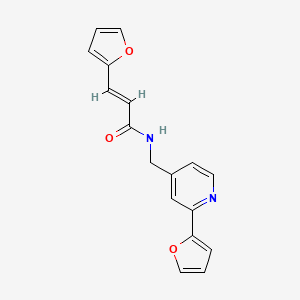

(E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acrylamide

Description

(E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acrylamide is a synthetic acrylamide derivative characterized by dual furan-2-yl substituents and a pyridin-4-ylmethyl backbone. Its structure integrates aromatic heterocycles (furan and pyridine) linked via an acrylamide moiety, which is a common scaffold in medicinal chemistry for modulating biological targets such as enzymes and receptors .

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-17(6-5-14-3-1-9-21-14)19-12-13-7-8-18-15(11-13)16-4-2-10-22-16/h1-11H,12H2,(H,19,20)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFLJDGAMKIBEV-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acrylamide typically involves the following steps:

Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a furan derivative under basic conditions.

Coupling with pyridine derivative: The furan-acrylamide intermediate is then coupled with a pyridine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the acrylamide moiety may produce the corresponding amine.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acrylamide would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Acrylamide Derivatives

*Estimated based on molecular formula.

Pharmacological and Physicochemical Insights

- Furan vs. Pyridine Moieties : Furan rings contribute to π-π stacking interactions, while pyridine enhances solubility via hydrogen bonding .

- Melting Points : Higher melting points (e.g., 4412: 185–186°C) correlate with crystalline stability, influenced by symmetric substituents and hydrogen-bonding networks .

- Molecular Weight : Derivatives like DM480 (268 g/mol) and PAM-2 (241 g/mol) adhere to Lipinski’s Rule of Five, suggesting favorable oral bioavailability compared to larger analogs .

Biological Activity

(E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acrylamide is a compound of interest due to its structural features, which include furan and pyridine moieties. These elements are often linked to diverse biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article explores the biological activity of this compound, synthesizing available research findings and presenting relevant data.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

1. Antimicrobial Activity

Research has shown that compounds containing furan and pyridine rings exhibit significant antimicrobial properties. For instance, studies on similar furan derivatives have reported minimum inhibitory concentration (MIC) values against several bacterial strains. The following table summarizes the MIC values for related compounds:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5.64 |

| Compound B | Escherichia coli | 8.33 |

| Compound C | Bacillus subtilis | 4.69 |

While specific data for this compound is limited, its structural similarity to these compounds suggests potential antimicrobial activity.

2. Neuropharmacological Effects

The compound's interaction with nicotinic acetylcholine receptors has been a focal point in neuropharmacology. A related study on 3-furan-2-yl-N-p-tolyl-acrylamide indicated that it acts as a positive allosteric modulator of the α7 nicotinic receptor, influencing anxiety-like behavior in animal models . This suggests that this compound may similarly modulate neurotransmitter pathways.

Case Studies and Research Findings

Several studies have highlighted the importance of furan-containing compounds in drug discovery:

- Anticancer Studies : A study demonstrated that furan derivatives exhibited cytotoxic effects against cancer cell lines, suggesting that the incorporation of furan into drug design could enhance anticancer activity.

- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves interaction with cellular enzymes or receptors, modulating their activity through hydrogen bonding and π–π interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.